4-Amino-2-chloro-N-(2-methoxyethyl)benzamide
Description
4-Amino-2-chloro-N-(2-methoxyethyl)benzamide is a benzamide derivative characterized by a 4-amino-2-chlorobenzoyl core and an N-linked 2-methoxyethyl group. The 2-methoxyethyl substituent likely enhances solubility compared to bulkier or hydrophobic groups, which may influence pharmacokinetics and target engagement .
Properties
IUPAC Name |
4-amino-2-chloro-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-15-5-4-13-10(14)8-3-2-7(12)6-9(8)11/h2-3,6H,4-5,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAIADKLUOQKMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-N-(2-methoxyethyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-amino-2-chlorobenzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of nitrobenzamides.
Reduction: Formation of alkylaminobenzamides.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-Amino-2-chloro-N-(2-methoxyethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Industrial Applications: The compound is used in the synthesis of intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-N-(2-methoxyethyl)benzamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The molecular targets and pathways involved can vary, but common targets include enzymes like histone deacetylases (HDACs) and receptors involved in signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular weights, and reported activities:
Key Structural and Functional Insights
Substituent Effects on Solubility and Bioavailability: The 2-methoxyethyl group in the target compound likely improves water solubility compared to analogs with aryl or alkyl substituents (e.g., GOE1734’s aminophenyl group). This aligns with the solubility profile of 4-Amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide, which dissolves in polar solvents like DMSO and methanol . Methoxy and ethoxy groups are commonly used to enhance membrane permeability, suggesting the target compound may exhibit favorable absorption properties .
Mechanistic Divergence: Antitumor Activity: GOE1734’s activity in slow-growing tumors correlates with its aminophenyl substituent, which facilitates DNA crosslinking . In contrast, CI-994’s acetylamino group enables HDAC inhibition, highlighting how minor structural changes redirect mechanistic pathways . Electron-Withdrawing vs. This differs from methoxy or amino groups, which are electron-donating and may stabilize π-π interactions .
Positional Isomerism: Analogs like 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide demonstrate that shifting substituents (e.g., amino from position 4 to 3) can alter steric and electronic profiles, impacting binding affinity .
Biological Activity
4-Amino-2-chloro-N-(2-methoxyethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and therapeutic potential based on diverse sources and recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 229.69 g/mol
- CAS Number : 1181458-61-6
This compound features an amino group, a chloro substituent, and a methoxyethyl side chain, which contribute to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzamide derivatives. For example, compounds structurally similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Selectivity |
|---|---|---|---|
| 4e | MDA-MB-231 | 1.52 | High |
| 4g | MCF-7 | 3.00 | Moderate |
| 4h | MCF-10A | >10 | Low |
These findings indicate that modifications to the benzamide structure can enhance selectivity and potency against cancer cells .
Antimicrobial Activity
Benzamide derivatives have also been investigated for their antimicrobial properties. For example, certain compounds showed significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 μg/mL . This suggests that this compound may possess similar antimicrobial effects.
Case Studies
- Cancer Cell Line Study : A study evaluated the effect of a related benzamide on the MDA-MB-231 breast cancer cell line. The compound induced apoptosis significantly, evidenced by an increase in annexin V-FITC positive cells by over twenty-fold compared to control .
- Antimicrobial Efficacy : Another study reported that a derivative exhibited over 80% inhibition against S. aureus at specified concentrations, indicating strong potential for development as an antibacterial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
